1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
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Description
1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin at the colchicine-binding site , inhibiting the polymerization of tubulin . This interaction disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The disruption of microtubule formation affects several biochemical pathways. It primarily impacts the cell cycle , particularly the transition from the G2 phase to the M phase . This disruption leads to cell cycle arrest and triggers apoptosis , the programmed cell death pathway .
Result of Action
The compound’s action results in significant antiproliferative activities in breast cancer cells . Specifically, it has shown potent activity in the MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the range of 10–33 nM . The compound’s action leads to a significant reduction in tubulin polymerization, cell cycle arrest in the G2/M phase, and cellular apoptosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules.
Properties
IUPAC Name |
1-[(1-naphthalen-1-ylsulfonylazetidin-3-yl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-23(22,16-7-3-5-14-4-1-2-6-15(14)16)20-9-13(10-20)8-19-12-17-11-18-19/h1-7,11-13H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNAASVGOGIZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.